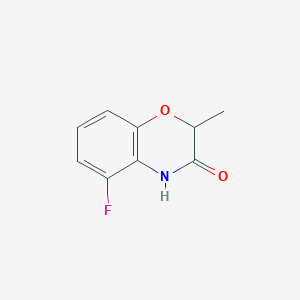
(2S)-4-Amino-1-(2-methylpropoxy)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Amino-1-(2-methylpropoxy)butan-2-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane backbone, with a 2-methylpropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Amino-1-(2-methylpropoxy)butan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropyl alcohol and butane derivatives.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nucleophilic substitution and protection-deprotection steps.
Final Product: The final product is obtained by introducing the amino group through reductive amination or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance the efficiency and yield of the reaction.
Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-4-Amino-1-(2-methylpropoxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of primary or secondary amines.
Substitution Products: Formation of substituted butane derivatives.
Scientific Research Applications
(2S)-4-Amino-1-(2-methylpropoxy)butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-4-Amino-1-(2-methylpropoxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to influence cellular responses.
Comparison with Similar Compounds
(2S)-4-Amino-1-butanol: Lacks the 2-methylpropoxy substituent.
(2S)-4-Amino-1-(2-ethylpropoxy)butan-2-ol: Contains an ethyl group instead of a methyl group in the propoxy substituent.
Uniqueness: (2S)-4-Amino-1-(2-methylpropoxy)butan-2-ol is unique due to its specific substituent pattern, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2S)-4-amino-1-(2-methylpropoxy)butan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-7(2)5-11-6-8(10)3-4-9/h7-8,10H,3-6,9H2,1-2H3/t8-/m0/s1 |
InChI Key |
QUVKKZRWAQMEFQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)COC[C@H](CCN)O |
Canonical SMILES |
CC(C)COCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate](/img/structure/B15259970.png)
![Methyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15259980.png)
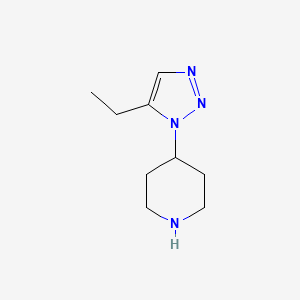
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15260000.png)
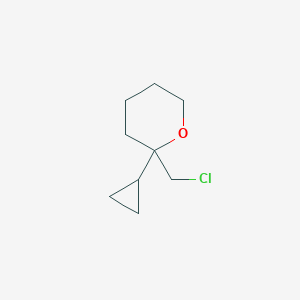
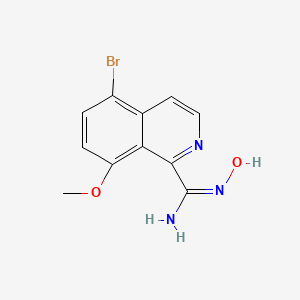
![2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine](/img/structure/B15260030.png)
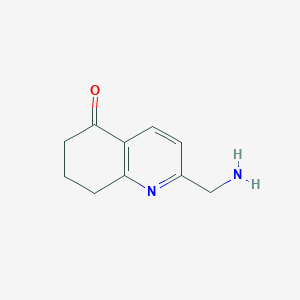
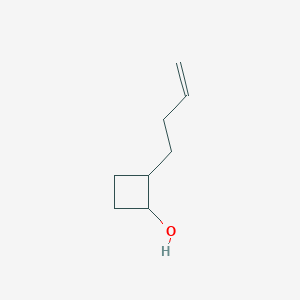
![Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate](/img/structure/B15260052.png)
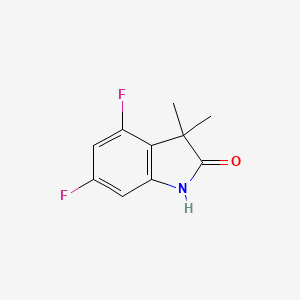
![Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B15260063.png)
